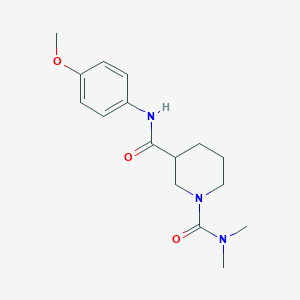![molecular formula C12H8BrN3O4 B5457375 6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5457375.png)
6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a nitro group, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as ethanol or water. The reaction conditions are generally mild, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects.
類似化合物との比較
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Indole derivatives
Uniqueness
6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its combination of a bromophenyl group and a nitro group on a pyrimidine ring This structure imparts specific chemical and biological properties that differentiate it from other similar compounds
特性
IUPAC Name |
6-[(E)-2-(3-bromophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O4/c13-8-3-1-2-7(6-8)4-5-9-10(16(19)20)11(17)15-12(18)14-9/h1-6H,(H2,14,15,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIPHIZKZCBWIF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Butyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B5457293.png)
![1'-(cyclopropylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5457298.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclohexylacetamide](/img/structure/B5457312.png)
![2-chloro-4-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5457313.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5457319.png)
![3-{1-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5457321.png)
![methyl 2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5457323.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B5457331.png)

![{3-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5457377.png)
![2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5457381.png)
![2-[2-(4-amino-1-azepanyl)-2-oxoethyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5457395.png)

